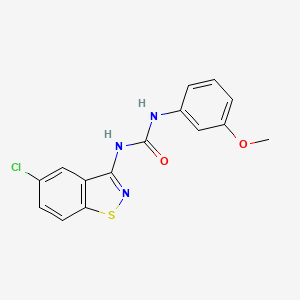
N,N'-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) is an organic compound characterized by the presence of two hydroxy groups and two amide groups attached to a phenylene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) typically involves the reaction of 1,2-phenylenediamine with 2-hydroxy-2-methylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
科学研究应用
N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
作用机制
The mechanism of action of N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and amide groups facilitate hydrogen bonding and electrostatic interactions with target molecules, leading to modulation of their activity. The compound’s ability to form stable complexes with metal ions also contributes to its biological and chemical effects .
相似化合物的比较
Similar Compounds
- N,N’-[Methylenebis(2-hydroxy-4,1-phenylene)]bis(2-propylpentanamide)
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
Uniqueness
N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) is unique due to its specific arrangement of hydroxy and amide groups on the phenylene ring, which imparts distinct chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
属性
CAS 编号 |
107680-76-2 |
|---|---|
分子式 |
C14H20N2O4 |
分子量 |
280.32 g/mol |
IUPAC 名称 |
2-hydroxy-N-[2-[(2-hydroxy-2-methylpropanoyl)amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C14H20N2O4/c1-13(2,19)11(17)15-9-7-5-6-8-10(9)16-12(18)14(3,4)20/h5-8,19-20H,1-4H3,(H,15,17)(H,16,18) |
InChI 键 |
HWDJZBUUWVFCOE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)NC1=CC=CC=C1NC(=O)C(C)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


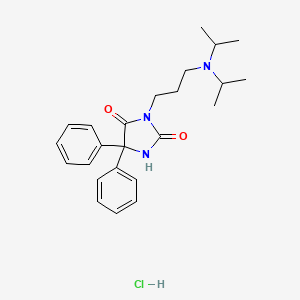
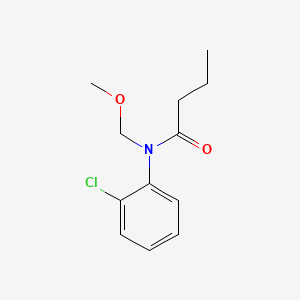
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)

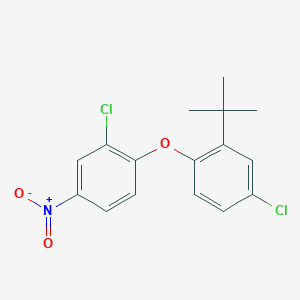
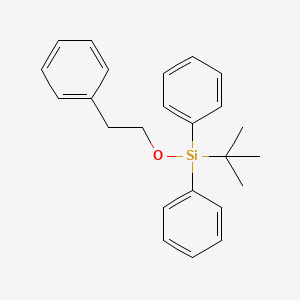
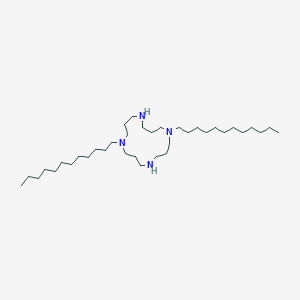



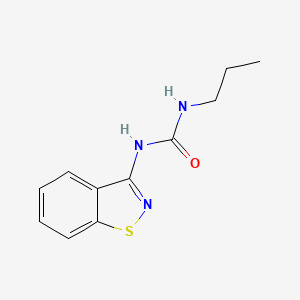
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)

